Boc-D-methioninol
Overview
Description
Boc-D-methioninol, also known as N-tert-butoxycarbonyl-D-methioninol, is a synthetic amino acid derivative. It is a versatile and important reagent in organic synthesis and biochemistry. Boc-D-methioninol has a wide range of applications in scientific research, including protein modification, peptide synthesis, and lab experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for Boc-D-methioninol.
Scientific Research Applications
Application in Cancer Treatment and Diagnosis
- Summary of the Application: Due to the disordered metabolic state of tumor cells, applications of Met in cancer treatment and diagnosis are being explored . The unique structural characteristics of Met allow for chemical modifications that can be used to target cancer cells .
Application in Metabolic Regulation
- Summary of the Application: Methionine is a critical component of the one-carbon metabolic network, which contributes to a myriad of metabolic processes . It can regulate metabolic processes and the innate immune system .
- Results or Outcomes: While the specific results or outcomes would depend on the individual study, the overall goal of these applications is to improve our understanding of metabolic regulation and potentially develop new therapeutic strategies for metabolic diseases .
Application in Oxidative Stress Management
- Summary of the Application: Methionine can intervene in lipid metabolism, activation of endogenous antioxidant enzymes such as methionine sulfoxide reductase A, and the biosynthesis of glutathione to counteract oxidative stress .
- Results or Outcomes: While the specific results or outcomes would depend on the individual study, the overall goal of these applications is to improve our understanding of oxidative stress management and potentially develop new therapeutic strategies for diseases related to oxidative stress .
Application in Liver Disease Treatment
- Summary of the Application: S-adenosylmethionine (SAM), the most important metabolic derivative of methionine, has shown efficacy in treating liver diseases .
- Results or Outcomes: While the specific results or outcomes would depend on the individual study, the overall goal of these applications is to improve the treatment of liver diseases .
Application in Chemical Modification
- Summary of the Application: Given the unique structural characteristics of methionine, it can be chemically modified for various applications . For example, Boc-D-methioninol can be used for BOC protection of amines .
- Results or Outcomes: While the specific results or outcomes would depend on the individual study, the overall goal of these applications is to improve the efficiency and selectivity of chemical reactions .
Application in Feed, Food, Pharmacy, and Medicine
- Summary of the Application: Methionine is used in feed, food, pharmacy, and medicine due to its essential role in human and animal nutrition .
- Results or Outcomes: While the specific results or outcomes would depend on the individual study, the overall goal of these applications is to improve health and wellbeing .
properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIBDQMAIDPJBU-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659608 | |
Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-methioninol | |
CAS RN |
91177-57-0 | |
Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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